テセバチニブ

説明

科学的研究の応用

膠芽腫治療

テセバチニブは、脳腫瘍の一種である膠芽腫の治療における有効性について評価されています。これは、強力な経口脳浸透性EGFR阻害剤です。 研究により、テセバチニブはin vitroでは有効ですが、in vivoでの有効性は組織結合と補償性シグナル伝達によって制限される可能性があることが示されています .

常染色体優性多発性嚢胞腎(ADPKD)

臨床試験では、テセバチニブのADPKD患者における安全性と有効性が評価されました。 重点は、投与後さまざまな時点でMRIによって測定された、身長調整後の全腎容積(htTKV)のベースラインからの変化を評価することでした .

がん治療

テセバチニブは、さまざまながんの治療を研究する試験で使用されてきました。 これは、腫瘍細胞の増殖と腫瘍血管新生を促進するのに関与する複数の受容体型チロシンキナーゼ(RTK)の強力な阻害剤です .

胃がん

特に、胃がんでは、RTKに対する作用が胃がん細胞の増殖に重要であるため、テセバチニブの役割が探求されてきました .

脳転移

テセバチニブは、脳に浸透する能力があるため、脳転移(体の他の部位から脳に転移したがん細胞)の治療法として研究されています .

食道がん

テセバチニブの食道がんへの影響は、食道がん細胞の増殖に寄与する可能性のあるRTKに対する阻害効果を考慮して、研究のもう1つの分野です .

髄膜脳脊髄移転

この化合物は、髄膜脳脊髄移転(脳と脊髄を覆う膜へのがんの転移)の治療における潜在的な可能性について調査されてきました .

腎臓がん

最初は腎臓がんに使用されることが提案されていましたが、この分野におけるテセバチニブの用途は、腎細胞癌に関与する経路に対する阻害効果に基づいています .

作用機序

Target of Action

Tesevatinib, also known as XL647, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in driving tumor cell proliferation and tumor vascularization . The primary targets of Tesevatinib include the Epidermal Growth Factor (EGF), Human Epidermal growth factor Receptor 2 (HER2), Vascular Endothelial Growth Factor (VEGF) RTKs, and Ephrin type-B receptor 4 (EphB4) . Each of these targets is associated with currently approved cancer therapies .

Mode of Action

Tesevatinib interacts with its targets by binding to and inhibiting these RTKs . This inhibition results in a decrease in tumor cell proliferation and tumor vascularization . In addition, Tesevatinib has been shown to retain significant potency against mutant EGFRs that are resistant to current EGFR inhibitors .

Biochemical Pathways

The primary biochemical pathways affected by Tesevatinib are those associated with its target RTKs. These include the EGF, HER2, and VEGF pathways, which are involved in cell proliferation and angiogenesis . By inhibiting these RTKs, Tesevatinib disrupts these pathways, leading to a decrease in tumor growth and vascularization .

Pharmacokinetics

The pharmacokinetic properties of Tesevatinib, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation. Preliminary studies suggest that Tesevatinib is orally bioavailable and can penetrate the brain, which is particularly relevant for its potential use in treating brain tumors .

Result of Action

The molecular and cellular effects of Tesevatinib’s action primarily involve the inhibition of tumor growth and vascularization . In preclinical tumor models, including breast, lung, colon, and prostate cancer, Tesevatinib demonstrated potent inhibition of tumor growth and even caused tumor regression .

Action Environment

The action, efficacy, and stability of Tesevatinib can be influenced by various environmental factors. For instance, the drug’s distribution and tissue binding properties can affect its efficacy

生化学分析

Biochemical Properties

Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .

Cellular Effects

Tesevatinib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib potently reduced cell viability and suppressed EGFR signaling .

Molecular Mechanism

Tesevatinib exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, Tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tesevatinib have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .

Dosage Effects in Animal Models

The effects of Tesevatinib vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), Tesevatinib was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .

Metabolic Pathways

Tesevatinib is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .

特性

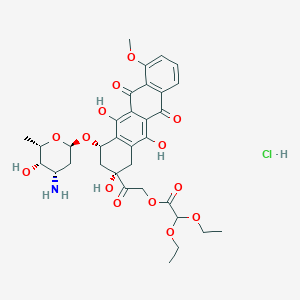

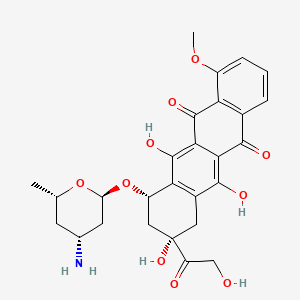

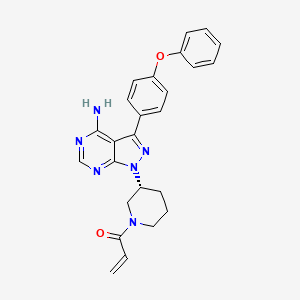

IUPAC Name |

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKQKFEHMGHSL-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336925 | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

781613-23-8 | |

| Record name | Tesevatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESEVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

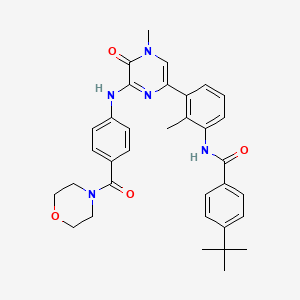

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)